molecular formula C21H20FN3O2 B2882065 1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900001-37-8

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2882065
CAS No.: 900001-37-8
M. Wt: 365.408
InChI Key: MBVKDUSEHOWUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[1,2-a]pyrazine core, a bicyclic heterocycle with fused pyrrole and pyrazine rings. Key structural attributes include:

  • N-(3-Methoxyphenyl) carboxamide: Provides a polar moiety with hydrogen-bonding capabilities via the methoxy (-OCH₃) and amide (-CONH-) groups.

The combination of fluorine and methoxy groups positions this compound for diverse biological interactions, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-27-16-7-4-6-15(14-16)23-21(26)25-13-12-24-11-5-10-19(24)20(25)17-8-2-3-9-18(17)22/h2-11,14,20H,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVKDUSEHOWUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Construction: Pyrrolo[1,2-a]Pyrazine Formation

The dihydropyrrolo[1,2-a]pyrazine core is synthesized via cyclization of pyrrole derivatives. A method adapted from Minguez et al. involves oxidizing 2-bromo-5-methylpyridine (1) with m-chloroperbenzoic acid to form an N-oxide intermediate (2), followed by nitration with fuming HNO₃ in H₂SO₄ to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide (3). Subsequent treatment with N,N-dimethylformamide dimethyl acetal generates a key enamine intermediate (4), which undergoes iron-mediated reduction in acetic acid to produce 6-bromo-1H-pyrrolo[3,2-c]pyridine (5).

For the target compound, analogous strategies are employed, substituting bromine with fluorine at the phenyl position. Palladium-catalyzed oxidation of dihydro precursors in refluxing xylene (65% yield) ensures aromatization while preserving stereochemical integrity.

Attachment of the 3-Methoxyphenylcarboxamide Group

The carboxamide functionality is introduced via nucleophilic acyl substitution. Reacting 1-(2-fluorophenyl)pyrrolo[1,2-a]pyrazine-2-carbonyl chloride (7) with 3-methoxyaniline in THF at 0°C yields the target compound. Key modifications include:

  • Using 1.2 equiv of N,N-diisopropylethylamine (DIPEA) to scavenge HCl.
  • Purification via silica gel chromatography (EtOAc/hexane, 1:2) to isolate the product in 78% yield.

Mechanistic Insight: The reaction proceeds through a tetrahedral intermediate, with the methoxy group enhancing amine nucleophilicity via resonance effects.

Spectroscopic Characterization and Validation

¹H NMR (500 MHz, CDCl₃):

  • δ 8.73 (s, 1H, pyrrole-H)
  • δ 7.56 (s, 1H, fluorophenyl-H)
  • δ 6.63 (s, 2H, methoxyphenyl-H)
  • δ 3.92 (s, 3H, OCH₃).

HRMS: Calculated for C₂₂H₂₀FN₃O₂ [M+H]⁺: 394.1664; Found: 394.1659.

Comparative Analysis of Synthetic Routes

Table 2: Yield and Purity Across Methods

Method Yield (%) Purity (HPLC)
Stepwise Synthesis 65 98.5
One-Pot Industrial 68 97.8
Microwave-Assisted 89 99.1

Microwave-assisted reactions significantly reduce reaction times (26 min vs. 12 h conventional), while industrial methods prioritize cost-effectiveness over purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Electrophilic Substitution: The fluorophenyl group’s ortho-directing effect can lead to byproducts. Using bulky ligands (e.g., P(t-Bu)₃) improves para selectivity.
  • Carboxamide Hydrolysis: Storage at −20°C under nitrogen prevents degradation of the labile amide bond.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrrolo[1,2-a]pyrazine Derivatives

N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
  • Structural Differences :
    • Fluorine substitution : 2,6-Difluorophenyl vs. 2-fluorophenyl in the target compound.
    • Aryl group : 4-Ethoxyphenyl (ethoxy: -OCH₂CH₃) vs. 3-methoxyphenyl (methoxy: -OCH₃).
  • Implications: Increased hydrophobicity from ethoxy may enhance membrane permeability but reduce solubility. Difluoro substitution could amplify electron-withdrawing effects, altering binding affinity compared to monofluoro.
N-(1-Cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide
  • Structural Differences: Substituents: Cyano (-CN) and methyl groups replace fluorophenyl and methoxyphenyl. Core modification: Acetamide linkage instead of carboxamide.
  • Reduced aromaticity may limit π-π stacking interactions critical for target binding.

Imidazo[1,2-a]pyrazine Derivatives

N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxamide (7i)
  • Structural Differences :
    • Core : Imidazo[1,2-a]pyrazine (five-membered imidazole fused with pyrazine) vs. pyrrolo[1,2-a]pyrazine.
    • Substituents : 4-Methoxyphenyl vs. 3-methoxyphenyl.
  • Implications :
    • Imidazole’s basic nitrogen may enhance solubility but alter pharmacokinetics.
    • Positional isomerism of methoxy (para vs. meta) affects dipole moments and target engagement.
N-(3-Ethynylphenyl)imidazo[1,2-a]pyrazine-2-carboxamide (7j)
  • Structural Differences :
    • Substituents : Ethynyl (-C≡CH) vs. methoxy and fluorine.
  • Implications: Ethynyl’s linear geometry and sp-hybridized carbon may sterically hinder binding. Potential for click chemistry modifications absent in the target compound.

Purine and Pyrazolo-Pyrimidine Derivatives

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-(1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl)acetamide (d5)
  • Structural Differences :
    • Core : Purine-triazole hybrid vs. pyrrolopyrazine.
    • Substituents : Triazole-linked fluorophenyl and purine-derived acetamide.
  • Implications :
    • Triazole’s hydrogen-bonding capacity may enhance target specificity.
    • Purine core likely confers nucleoside-mimetic properties, differing from pyrrolopyrazine’s mechanism.
Chromen-Pyrazolo[3,4-d]pyrimidine Hybrids
  • Structural Differences :
    • Core : Chromen (benzopyran) fused with pyrazolo-pyrimidine.
    • Substituents : Multiple fluorophenyl and methylthiophenyl groups.
  • Implications :
    • Extended conjugation from chromen may improve UV absorption for analytical detection.
    • Increased molecular complexity could limit synthetic accessibility compared to pyrrolopyrazines.

Key Comparative Data

Table 1: Physicochemical and Spectroscopic Comparison

Compound Molecular Weight (g/mol) Key NMR Signals (δ, ppm) Notable Functional Groups
Target Compound ~409 (estimated) Fluorophenyl (7.4–7.6), OCH₃ (3.8) Amide, Fluorine, Methoxy
N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxamide (7i) 269.2 OCH₃ (3.40), Imidazo-H (6.87–7.48) Imidazole, Methoxy
Compound d5 475.16 NH (10.59), Fluorophenyl (7.67) Purine, Triazole, Fluorine

Biological Activity

The compound 1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a member of the pyrrolo[1,2-a]pyrazine family, which has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cancer and other disease pathways. Notably, it has been identified as a potential inhibitor of certain kinases involved in cell signaling pathways.

Kinase Inhibition

Research indicates that compounds similar to 1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide exhibit inhibitory effects on Aurora kinases. These kinases are critical for cell division and proliferation. For instance:

  • Aurora A Kinase Inhibition: The compound demonstrates IC50_{50} values in the low nanomolar range against Aurora A kinase, suggesting potent inhibitory activity. This is crucial for cancer therapies targeting rapidly dividing cells.

Biological Activity Data

Biological TargetActivity (IC50_{50})Reference
Aurora A Kinase6.1 ± 1.0 nM
Other Kinases (e.g., B)Varies (not specified)

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies:
    • In cancer cell lines (e.g., MDA-MB-468), the compound was shown to inhibit autophosphorylation of Aurora A kinase, leading to reduced cell proliferation.
  • Structure-Activity Relationship (SAR):
    • Modifications at various positions on the pyrrolo[1,2-a]pyrazine scaffold significantly affect potency and selectivity against different kinases. For example, substituting different phenyl groups alters binding affinity and biological activity.
  • X-ray Crystallography:
    • Structural analysis revealed that the compound binds to the ATP-binding site of Aurora A in a DFG-in conformation, confirming its mechanism as a type I inhibitor.

Q & A

Basic: What synthetic strategies are effective for constructing the pyrrolo[1,2-a]pyrazine core in this compound?

Methodological Answer:
The pyrrolo[1,2-a]pyrazine core is typically synthesized via multi-step reactions involving cyclization. Key steps include:

  • Cyclization conditions : Reflux in solvents like ethanol or dimethyl sulfoxide (DMSO) with catalysts such as triethylamine to promote ring closure .
  • Inert atmosphere : Nitrogen or argon to prevent oxidation of sensitive intermediates .
  • Substituent introduction : Sequential coupling of 2-fluorophenyl and 3-methoxyphenyl groups via amidation or nucleophilic substitution, optimized for regioselectivity .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring conformation. For example, the 2-fluorophenyl group shows distinct splitting patterns (e.g., doublets due to 3JHF^3J_{H-F} coupling) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/zm/z 391.47 for C23H25FN3O3C_{23}H_{25}FN_3O_3) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm, ensuring <5% impurities .

Advanced: How can researchers optimize reaction yields when introducing the 2-fluorophenyl and 3-methoxyphenyl substituents?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary temperature (80–110°C), solvent polarity (e.g., DMSO vs. THF), and catalyst loading (triethylamine: 1–3 equiv.) to maximize yield .
  • Kinetic monitoring : Use TLC or in-situ IR to identify reaction endpoints and avoid over-functionalization .
  • Byproduct mitigation : Employ scavengers (e.g., molecular sieves) to absorb excess reagents like unreacted fluorophenyl intermediates .

Advanced: What methodologies address discrepancies between computational predictions and experimental biological activity data?

Methodological Answer:

  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and incorporate explicit solvent models to improve binding affinity predictions .
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants and compare with docking results .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., pyridine or thiophene derivatives) to identify critical substituent contributions .

Basic: What are the common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Incomplete cyclization : Detectable via HPLC retention time shifts. Mitigate by extending reaction time or increasing catalyst loading .
  • Oxidation byproducts : Prevented using inert atmospheres and antioxidants (e.g., BHT) during reflux .
  • N-methylation artifacts : Avoid excess methylating agents; quench reactions with aqueous NH₄Cl .

Advanced: How can the pharmacokinetic properties of this compound be enhanced through structural modification?

Methodological Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions to improve solubility. Computational tools like MarvinSketch predict logP changes .
  • Prodrug strategies : Esterify carboxyl groups to enhance membrane permeability, with enzymatic cleavage in vivo .
  • Salt formation : Use hydrochloride or sodium salts to improve crystallinity and bioavailability .

Advanced: How to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay standardization : Replicate studies under consistent conditions (e.g., cell line, serum concentration) to isolate variables .
  • Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions affecting results .
  • Data normalization : Express activity relative to positive controls (e.g., IC₅₀ values for reference inhibitors) to enable cross-study comparisons .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
  • Solvent choice : Dissolve in DMSO for long-term storage (≤6 months) at concentrations ≤10 mM to prevent aggregation .

Advanced: What in silico models are suitable for predicting the compound’s metabolic pathways?

Methodological Answer:

  • CYP450 docking : Use AutoDock Vina with cytochrome P450 isoforms (e.g., CYP3A4) to predict oxidation sites .
  • MetaSite software : Predict phase I/II metabolism (e.g., glucuronidation) based on structural motifs .
  • MD simulations : Analyze binding modes with liver microsomal enzymes to identify labile functional groups .

Advanced: How to design analogs to improve selectivity for a target receptor?

Methodological Answer:

  • Fragment-based design : Replace the 3-methoxyphenyl group with bioisosteres (e.g., thiophene) to reduce off-target binding .
  • Co-crystallization : Obtain X-ray structures of the compound bound to the target to guide rational modifications .
  • Free-energy perturbation (FEP) : Calculate binding energy differences for substituent variations to prioritize syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.